Cas no 2137073-57-3 ((9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Chemical and Physical Properties
Names and Identifiers
-
- 2137073-57-3
- (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
- EN300-731888
-
- Inchi: 1S/C12H21N3/c1-3-6-10-9-15-8-5-7-13-11(4-2)12(15)14-10/h9,11,13H,3-8H2,1-2H3/t11-/m0/s1
- InChI Key: MZRVLEHOZOEZRG-NSHDSACASA-N
- SMILES: N12C=C(CCC)N=C1[C@H](CC)NCCC2
Computed Properties
- Exact Mass: 207.173547683g/mol
- Monoisotopic Mass: 207.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.8Ų
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731888-0.05g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 0.05g |
$2545.0 | 2025-03-11 | |
| Enamine | EN300-731888-0.1g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 0.1g |
$2668.0 | 2025-03-11 | |
| Enamine | EN300-731888-0.25g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 0.25g |
$2789.0 | 2025-03-11 | |
| Enamine | EN300-731888-0.5g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 0.5g |
$2910.0 | 2025-03-11 | |
| Enamine | EN300-731888-1.0g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 1.0g |
$3031.0 | 2025-03-11 | |
| Enamine | EN300-731888-2.5g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 2.5g |
$5940.0 | 2025-03-11 | |
| Enamine | EN300-731888-5.0g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 5.0g |
$8790.0 | 2025-03-11 | |
| Enamine | EN300-731888-10.0g |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2137073-57-3 | 95.0% | 10.0g |
$13032.0 | 2025-03-11 |
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
Introduction to (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine (CAS No. 2137073-57-3)
(9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine (CAS No. 2137073-57-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazodiazepines and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. The unique structural features of this compound make it a promising candidate for further investigation and development.
The chemical structure of (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine is characterized by a fused imidazole and diazepine ring system with specific substituents at the 9 and 2 positions. The presence of an ethyl group at the 9 position and a propyl group at the 2 position contributes to its distinct pharmacological properties. These structural elements are crucial for its binding affinity and selectivity towards specific receptors in the central nervous system (CNS).
Recent studies have highlighted the potential of (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine as a modulator of GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS and plays a critical role in regulating neuronal excitability. Compounds that can modulate GABAergic signaling have shown promise in treating conditions such as anxiety disorders, epilepsy, and sleep disorders.
In preclinical studies, (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine has demonstrated potent anxiolytic effects without significant sedative or cognitive impairing side effects. This is a notable advantage over traditional benzodiazepines, which often cause drowsiness and cognitive impairment. The selective interaction of this compound with specific GABAA receptor subtypes may explain its favorable side effect profile.
Beyond its anxiolytic properties, (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine has also shown potential as an anticonvulsant agent. In animal models of epilepsy, it has been effective in reducing seizure frequency and severity. This makes it a promising candidate for further development as a treatment for epilepsy and other seizure disorders.
The pharmacokinetic properties of (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine have been extensively studied to ensure its suitability for clinical use. It exhibits good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. Additionally, it has shown low potential for drug-drug interactions due to its metabolic profile.
In terms of safety and tolerability, preclinical toxicology studies have indicated that (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models at doses several times higher than those required for therapeutic efficacy. This suggests that it has a wide therapeutic window and low risk of toxicity.
The clinical development of (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine is currently underway. Phase I clinical trials have been completed successfully, demonstrating its safety and tolerability in healthy volunteers. Phase II trials are currently ongoing to evaluate its efficacy in patients with anxiety disorders and epilepsy.
The future prospects for (9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine are promising. If clinical trials continue to show positive results, it could become a valuable addition to the arsenal of treatments available for neurological and psychiatric disorders. Its unique pharmacological profile and favorable safety profile make it an attractive candidate for further development.
In conclusion,(9S)-9-ethyl-2-propyl-5H,H,H,H,H-imidazo[1, 2-a][1, 4-diazepine-strong> (CAS No. 2137073-57-3) represents a significant advancement in the field of medicinal chemistry. Its potential therapeutic applications in anxiety disorders and epilepsy make it a compound of great interest for both researchers and clinicians alike.
2137073-57-3 ((9S)-9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)